molecular formula C99H158N34O29S B123704 Lleqkrgrvdnycrhnygv CAS No. 142609-55-0

Lleqkrgrvdnycrhnygv

Cat. No. B123704
CAS RN: 142609-55-0
M. Wt: 2320.6 g/mol
InChI Key: JHUREWJDRAPANZ-NOGWRVMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lleqkrgrvdnycrhnygv is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies for its potential applications in medicine and biotechnology.

Scientific Research Applications

Lleqkrgrvdnycrhnygv has shown potential applications in various fields of scientific research. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Lleqkrgrvdnycrhnygv has also been studied for its potential use as an anti-inflammatory agent. The compound has been found to reduce inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of Lleqkrgrvdnycrhnygv is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways in cells. This leads to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Lleqkrgrvdnycrhnygv has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models, Lleqkrgrvdnycrhnygv has been found to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using Lleqkrgrvdnycrhnygv in lab experiments is its specificity. The compound has been found to target specific enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one of the limitations of using Lleqkrgrvdnycrhnygv is its complexity. The synthesis method is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for research on Lleqkrgrvdnycrhnygv. One direction is to study the compound's potential use as an anti-cancer agent in animal models. Another direction is to study the compound's potential use as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method of Lleqkrgrvdnycrhnygv is complex and requires expertise in organic chemistry. The compound is synthesized using a series of reactions involving different reagents and solvents. The synthesis involves the use of various techniques such as column chromatography, recrystallization, and NMR spectroscopy for purification and characterization of the compound.

properties

CAS RN

142609-55-0

Molecular Formula

C99H158N34O29S

Molecular Weight

2320.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1

InChI Key

JHUREWJDRAPANZ-NOGWRVMDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Other CAS RN

142609-55-0

sequence

LLEQKRGRVDNYCRHNYGV

synonyms

leucyl-leucyl-glutamyl-glutaminyl-lysyl-arginyl-glycyl-arginyl-valyl-aspartyl-asparaginyl-tyrosyl-cysteinyl-arginyl-histidyl-asparaginyl-tyrosyl-glycyl-valine
LLEQKRGRVDNYCRHNYGV
peptide U6

Origin of Product

United States

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